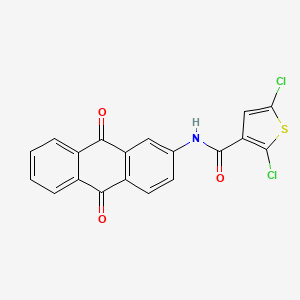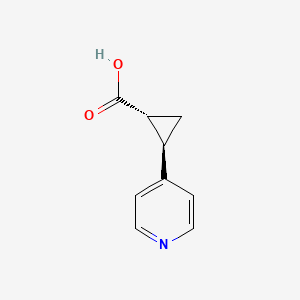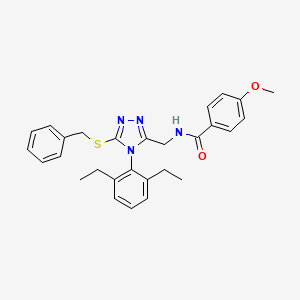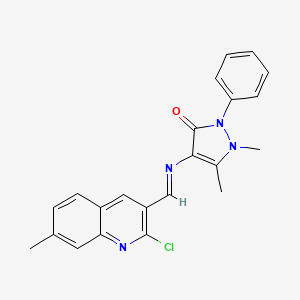![molecular formula C18H25N3O4S B2646672 5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942002-38-2](/img/structure/B2646672.png)
5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The compound was synthesized according to a general procedure to give a white powder . The total yield was 11.4% . The synthesis involved the use of N-(5-methylpyridin-3-yl)-3-oxobutanamide and 3-methoxybenzaldehyde, among other reagents .Molecular Structure Analysis
The compound’s molecular structure was analyzed using NMR spectroscopy . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (101 MHz, DMSO-d6) data were reported .Physical And Chemical Properties Analysis
The compound is a white powder . Its melting point is between 240.3–242.5°C . The compound’s NMR data were also reported .Applications De Recherche Scientifique
Synthesis and Structural Studies
Polyfunctional Fused Heterocyclic Compounds : This compound is part of a class of substances used in the synthesis of polyfunctional fused heterocyclic compounds, demonstrating versatility in chemical reactions and potential for forming structurally complex molecules (Hassaneen et al., 2003).
Synthesis of Novel Compounds : The compound is involved in the creation of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Isoxazolo and Thiazolo Derivatives Synthesis : The compound aids in the synthesis of new ring systems like isoxazolo and thiazolo derivatives, showcasing its utility in diverse chemical synthesis (Abdel-fattah et al., 1998).
Pharmaceutical Research
- Antiproliferative Properties : Certain derivatives of this compound, such as N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives, have been synthesized and evaluated for their antiproliferative effect on tumor cell lines, highlighting its potential in cancer research (Gazivoda Kraljević et al., 2014).
Catalysis and Green Chemistry
Catalysis in Synthesis : The compound is involved in reactions catalyzed by thiourea dioxide in aqueous media, emphasizing its role in environmentally friendly synthesis methods (Verma & Jain, 2012).
Water-Mediated Green Chemistry : It plays a part in water-mediated, catalyst-free green protocols for synthesizing diverse and densely functionalized pyrido derivatives, aligning with sustainable chemistry practices (Brahmachari et al., 2017).
Electronic and Material Science
- Electron Transport Layer in Solar Cells : Derivatives of this compound are used in developing novel alcohol-soluble n-type conjugated polyelectrolytes for applications as an electron transport layer in solar cells, demonstrating its application in renewable energy technologies (Hu et al., 2015).
Orientations Futures
The potential of pyrimidines, including the compound , is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Propriétés
IUPAC Name |
5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethyl-6-(2-methylpropyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-11(2)9-12-10-19-16-14(17(22)21(4)18(23)20(16)3)15(12)26-8-5-13-24-6-7-25-13/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPWBKJLUYJQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCCC3OCCO3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B2646590.png)
![N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2646592.png)
![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)
![2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole](/img/structure/B2646595.png)
![5-Methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2646596.png)


![Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2646601.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea](/img/structure/B2646605.png)
![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)

![3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2646612.png)